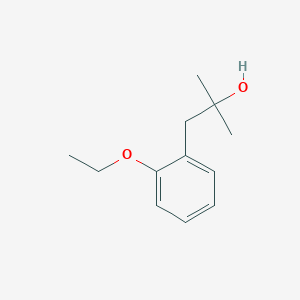

1-(2-Ethoxyphenyl)-2-methyl-2-propanol

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-14-11-8-6-5-7-10(11)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZNHDMFXPFQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropionate to 2-(4-ethoxyphenyl)-2-methylpropanol using potassium borohydride (KBH₄) and lithium chloride (LiCl) in ethanol serves as a foundational model. This method employs a borohydride/metal salt system to enhance reducing power, enabling the conversion of esters to alcohols under mild conditions (60–70°C). For the ortho-substituted target compound, analogous conditions could reduce ethyl 1-(2-ethoxyphenyl)-2-methylpropionate.

Key parameters include:

Yield and Scalability

In the para-substituted analogue, yields of 80–90% are achieved with product purity ≥98%. For ortho-substituted esters, steric hindrance may reduce yields by 10–15%, necessitating excess borohydride (3:1 molar ratio) and prolonged reaction times (8–10 hours). Industrial scalability is feasible due to the low cost of KBH₄ ($45/kg) and ethanol ($0.80/L).

Multi-Step Synthesis via Acylation and Halogenation

Route Overview

Patent WO2001044151A1 outlines a five-step synthesis for 2-(4-ethoxyphenyl)-2-methylpropanol:

-

Acylation : Phenol → Phenyl isobutyrate (isobutyryl chloride, triethylamine, CH₂Cl₂).

-

Ethylation : Diethyl sulfate introduces the ethoxy group.

-

Bromination : Liquid bromine in CCl₄ adds a bromine atom.

-

Ketal formation : Monoethylene glycol and p-toluenesulfonic acid.

-

Reduction : Zinc-mediated ester hydrolysis and acid reduction.

Adaptations for Ortho-Substitution

To synthesize 1-(2-ethoxyphenyl)-2-methyl-2-propanol, modifications are required:

-

Step 1 : Start with 2-ethoxyphenol instead of phenol. Commercial 2-ethoxyphenol costs ~$320/kg (Sigma-Aldrich, 2025), making this route economically challenging.

-

Step 2 : Ethylation is unnecessary, simplifying the process.

-

Step 4 : Ketal stability may decrease due to steric effects, requiring higher catalyst loadings (20 mol% p-TsOH vs. 10 mol% for para).

Performance Metrics

Continuous-Flow Catalysis with Cation Exchange Resins

Methodology

CN102229522B describes a continuous-flow system using cation exchange resins (e.g., Amberlyst-15) for synthesizing 1-chloro-2-methyl-2-propanol. Applied to the target compound, this approach could facilitate:

-

Ester hydrolysis : Converting 1-(2-ethoxyphenyl)-2-methylpropionate to the acid.

-

Reduction : Integrating a packed-bed reactor with KBH₄.

Advantages Over Batch Processing

-

Catalyst reuse : Resins maintain activity for >1,000 cycles.

Comparative Analysis of Methods

Challenges in Ortho-Substituted Synthesis

Steric Hindrance

The ethoxy group in the ortho position creates steric barriers for:

-

Friedel-Crafts acylation : Reduced electrophilic substitution efficiency.

-

Grignard additions : Slower nucleophilic attack on ketones.

Directed Ortho Metalation

Using tert-butyllithium and (-)-sparteine as a chiral ligand enables directed ortho functionalization, but costs exceed $1,500/mol, limiting industrial use.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-2-methyl-2-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other functional groups under specific conditions.

Major Products Formed:

Oxidation of 1-(2-ethoxyphenyl)-2-methyl-2-propanol can yield 1-(2-ethoxyphenyl)-2-methyl-2-propanone.

Reduction can produce 1-(2-ethoxyphenyl)-2-methyl-2-propanol derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-(2-Ethoxyphenyl)-2-methyl-2-propanol has various scientific research applications across different fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in biochemical studies to understand the behavior of phenolic compounds in biological systems.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(2-Ethoxyphenyl)-2-methyl-2-propanol can be compared with other similar compounds, such as 1-(2-hydroxyphenyl)-2-methyl-2-propanol and 1-(2-methoxyphenyl)-2-methyl-2-propanol. These compounds differ in the nature of the substituent on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the ethoxy group in 1-(2-ethoxyphenyl)-2-methyl-2-propanol provides unique properties that distinguish it from its counterparts.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-(2-Ethoxyphenyl)-2-methyl-2-propanol with structurally analogous compounds:

Key Observations :

- Alcohol Type: The tertiary alcohols (e.g., 1-(2-Ethoxyphenyl)-2-methyl-2-propanol, 2-phenyl-2-propanol) exhibit lower reactivity in nucleophilic substitutions compared to secondary alcohols (e.g., 2-methyl-1-phenyl-1-propanol) due to steric hindrance .

- Crystallography: Tertiary alcohols like 2-methyl-2-propanol form hexamers with chair conformations in crystal lattices, a property shared by structurally similar compounds such as 1-(4-Vinylphenyl)-2-methyl-2-propanol .

Reactivity and Chemical Behavior

- Lucas Test: Tertiary alcohols (e.g., 2-methyl-2-propanol) react immediately with Lucas reagent (HCl/ZnCl₂), producing turbidity, while primary/secondary alcohols (e.g., 1-propanol) react slowly or require heating .

- Hydrogen Bonding: The hydroxyl group in tertiary alcohols participates in hydrogen-bonded networks, as seen in the hexameric structures of 2-methyl-2-propanol and its analogs .

Biological Activity

1-(2-Ethoxyphenyl)-2-methyl-2-propanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Ethoxyphenyl)-2-methyl-2-propanol, also known as a phenolic compound, features a unique structure that contributes to its biological activity. The compound's molecular formula is C12H16O2, and its structure can be represented as follows:

Biological Activities

Antimicrobial Properties

Research indicates that 1-(2-Ethoxyphenyl)-2-methyl-2-propanol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising potential for use in antimicrobial formulations.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and prostate cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of 1-(2-Ethoxyphenyl)-2-methyl-2-propanol is attributed to its ability to interact with cellular targets. It is believed to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound's phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 1-(2-Ethoxyphenyl)-2-methyl-2-propanol against clinical isolates of bacteria. Results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

- Cytotoxicity in Cancer Cells : In a study examining its anticancer effects, treatment with 1-(2-Ethoxyphenyl)-2-methyl-2-propanol resulted in a significant reduction in cell viability in MCF-7 (breast cancer) cells with an IC50 value of 15 µM .

Summary of Findings

| Activity | Target | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Anticancer | MCF-7 (breast cancer) | 15 µM |

Q & A

Q. What are the critical physicochemical properties of 1-(2-Ethoxyphenyl)-2-methyl-2-propanol, and how can missing data (e.g., melting point, solubility) be experimentally determined?

- Methodological Answer : Key properties include boiling point (estimated 135–139°C at 2.0 kPa for structural analogs ), density (~0.922 g/cm³ for similar ethers ), and log P (predicted via QSPR models ). Missing data can be resolved using:

- Differential Scanning Calorimetry (DSC) for melting point determination.

- Shake-flask method for water solubility, followed by HPLC quantification .

- Gas Chromatography (GC) for vapor pressure and evaporation rates .

- Table :

| Property | Value/Technique | Source |

|---|---|---|

| Boiling Point | 135–139°C (estimated) | |

| Density | ~0.922 g/cm³ | |

| log P | Predicted via QSPR |

Q. How can researchers optimize the synthesis of 1-(2-Ethoxyphenyl)-2-methyl-2-propanol using Claisen condensation or ester decarboxylation?

- Methodological Answer :

- Route 1 : Start with o-methoxyphenylacetic acid and methyl acetate under Claisen condensation conditions (base catalysis, reflux in anhydrous solvent) .

- Route 2 : Ethoxy group introduction via nucleophilic substitution on a pre-formed 2-methyl-2-propanol backbone using ethyl bromide/K₂CO₃ .

- Critical Parameters :

- Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate).

- Purify via fractional distillation or recrystallization .

Q. What analytical techniques are recommended for characterizing 1-(2-Ethoxyphenyl)-2-methyl-2-propanol and its intermediates?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Look for ethoxy group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.4–3.6 ppm (quartet, OCH₂) .

- HPLC : Use a C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 209.1 (calculated for C₁₂H₁₈O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data, such as carcinogenicity classifications for 1-(2-Ethoxyphenyl)-2-methyl-2-propanol?

- Methodological Answer :

- In Silico Tools : Use QSAR models (e.g., Toxtree, OECD Toolbox) to predict carcinogenicity .

- In Vitro Assays : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays (chromosomal damage) .

- Data Reconciliation : Cross-validate with structural analogs (e.g., 2-phenyl-2-propanol, classified as non-carcinogenic ).

Q. What strategies can enhance the bioactivity of 1-(2-Ethoxyphenyl)-2-methyl-2-propanol derivatives in medicinal chemistry?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve anti-inflammatory activity .

- Stereochemical Control : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and test selectivity in receptor-binding assays .

- Table :

| Derivative | Activity Enhancement | Reference |

|---|---|---|

| Nitro-substituted | Increased anti-inflammatory potency | |

| (R)-enantiomer | Improved CNS penetration |

Q. How can 1-(2-Ethoxyphenyl)-2-methyl-2-propanol be utilized in material science for designing thermally stable polymers?

- Methodological Answer :

- Polymer Blending : Incorporate into polycarbonate or epoxy matrices (5–10 wt%) to study glass transition temperature (Tg) via DSC .

- Crosslinking Agent : React with diisocyanates to form urethane linkages, enhancing mechanical strength (tensile testing per ASTM D638) .

Q. What experimental designs are recommended for assessing environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solution, monitor degradation products via LC-MS .

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure biodegradation half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted (in silico) and experimental toxicity data?

- Methodological Answer :

- Step 1 : Replicate experiments under standardized conditions (e.g., OECD guidelines) to rule out methodological errors .

- Step 2 : Refine QSPR models by incorporating steric/electronic descriptors (e.g., molecular polarizability, HOMO-LUMO gaps) .

- Case Study : For acute toxicity, in vitro IC₅₀ values may conflict with in silico LD₅₀ predictions; prioritize in vivo zebrafish embryo assays (OECD 236) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.